molecular formula C16H25NO3S B2766139 4-butoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide CAS No. 1396879-29-0

4-butoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide

Cat. No.: B2766139
CAS No.: 1396879-29-0
M. Wt: 311.44
InChI Key: QLEGJXJNMWVGJZ-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a butoxy group, and a hydroxy-methylthio-propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Hydroxy-Methylthio-Propyl Side Chain: This step involves the reaction of the benzamide with 2-hydroxy-2-methyl-3-(methylthio)propylamine under appropriate conditions to introduce the desired side chain.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy and methylthio groups can be oxidized under appropriate conditions.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the benzamide can yield the corresponding amine.

Scientific Research Applications

4-butoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide involves its interaction with specific molecular targets. The hydroxy and methylthio groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The benzamide core can also interact with proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-N-(2-hydroxy-2-methylpropyl)benzamide: Similar structure but lacks the methylthio group.

    4-butoxy-N-(2-hydroxy-3-(methylthio)propyl)benzamide: Similar structure but lacks the methyl group on the hydroxy-propyl side chain.

Uniqueness

4-butoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is unique due to the presence of both the hydroxy and methylthio groups on the propyl side chain. This combination of functional groups provides distinct chemical properties and potential for diverse applications compared to similar compounds.

Biological Activity

4-butoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C15_{15}H23_{23}N2_{2}O2_{2}S
  • Molecular Weight : 293.42 g/mol

The presence of a butoxy group and a hydroxy-methylthio propyl moiety suggests potential interactions with biological targets, particularly within the central nervous system and cancer cells.

Anticancer Properties

Recent studies have indicated that benzamide derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • Inhibition of DHFR : Similar compounds have demonstrated the ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents .
    • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis .

Neuroprotective Effects

There is emerging evidence that certain benzamide derivatives can exert neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The proposed mechanisms include:

  • Modulation of neurotransmitter systems.
  • Reduction of neuroinflammation through inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies highlight the biological activity of benzamide derivatives, including:

  • Study on Cell Growth Inhibition :
    • A study involving benzamide riboside showed that it inhibited cell growth in human T-cell leukemia cells resistant to methotrexate by downregulating DHFR protein levels . This suggests that similar compounds may exhibit comparable effects.
  • Neuroprotective Activity :
    • In vitro studies demonstrated that certain benzamides could protect neuronal cells from oxidative damage induced by glutamate toxicity, potentially through modulation of glutamate receptors and subsequent intracellular signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of DHFR
Induction of apoptosis
NeuroprotectionModulation of neurotransmitter systems
Reduction of neuroinflammation

Properties

IUPAC Name

4-butoxy-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-4-5-10-20-14-8-6-13(7-9-14)15(18)17-11-16(2,19)12-21-3/h6-9,19H,4-5,10-12H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEGJXJNMWVGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(C)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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